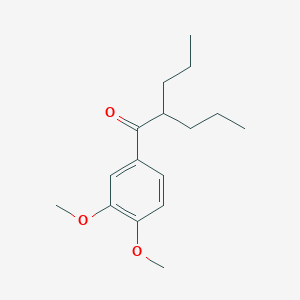

3',4'-Dimethoxy-2-propylvalerophenone

Cat. No. B8458837

M. Wt: 264.36 g/mol

InChI Key: UBQCEBNHWKWVOC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06429221B1

Procedure details

3′,4′-Dimethoxyacetophenone (9.91 grams, 55 mmol) was added over 20 minutes to a cooled (0° C.) stirred solution of lithium diisopropylamide (28.9 milliliters, 2M, 57.8 mmol). After an additional 5 minutes the solution was cooled to −78° C. and 1-iodopropane (10.73 milliliters, 110 mmol) was rapidly added. The solution was allowed to slowly warm to room temperature and stirring was continued for 3 days. Reaction progress was monitored by TLC (30% , ethyl acetate/hexane, UV) and an equilibrium had been reached after three days between starting material (Rf=0.15), monoalkylated product (Rf=0.32) and dialkylated product (Rf=0.42). The reaction was treated with water (60 milliliters), ethyl acetate (100 milliliters) and a saturated solution of sodium bicarbonate (100 milliliters). The organic layer was separated and washed successively with 5% hydrochloric acid (100 milliliters) and saturated aqueous sodium bicarbonate (100 milliliters). The organic layer was dried over magnesium sulfate and concentrated to afford 15.17 grams of crude product as an orange oily liquid. The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate/hexane) to afford 3.68 (25%) of the dialkylated product (3′,4′-dimethoxy-2-propylvalerophenone) as a yellow solid and 1.01 grams (8%) of the monoalkylated product (3′,4′-dimethoxyvalerophenone) as a yellow oily liquid: 1H NMR (CDCl3) δ7.65-7.50 (m, 2H), 6.95-6.85(m, 1H), 3.95(s, 3 H), 3.94(s, 3 H), 2.99-2.88(m, 2 H), 1.81-1.64(m, 2 H), 1.52-1.34(m, 2 H), 1.04-0.91(m, 3 H). 13C NMR (CDCl3) δ199.1, 152.9, 148.8, 130.2, 122.5, 110.0, 109.8, 55.9, 55.8, 37.7, 26.7, 22.4, 13.8.

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Yield

8%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH:14]([N-]C(C)C)([CH3:16])[CH3:15].[Li+].I[CH2:23][CH2:24][CH3:25].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.O.C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11](=[O:13])[CH:12]([CH2:23][CH2:24][CH3:25])[CH2:15][CH2:14][CH3:16])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.91 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)C(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

28.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

Step Three

|

Name

|

|

|

Quantity

|

10.73 mL

|

|

Type

|

reactant

|

|

Smiles

|

ICCC

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After an additional 5 minutes the solution was cooled to −78° C.

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction progress

|

WAIT

|

Type

|

WAIT

|

|

Details

|

an equilibrium had been reached after three days

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with 5% hydrochloric acid (100 milliliters) and saturated aqueous sodium bicarbonate (100 milliliters)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 15.17 grams of crude product as an orange oily liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate/hexane)

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1OC)C(C(CCC)CCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.01 g | |

| YIELD: PERCENTYIELD | 8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |